molecular formula C10H12BrClN2O2 B13111030 Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Cat. No.: B13111030
M. Wt: 307.57 g/mol
InChI Key: WASMCRBPJNBVLE-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a carbamate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-bromo-5-chloro-4-pyridineamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, while the carbamate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(2-chloro-5-bromo-4-pyridinyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, N-(2-bromo-4-chloro-5-pyridinyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-chloropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)

InChI Key

WASMCRBPJNBVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Br

Origin of Product

United States

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